REACTION_CXSMILES
|
Br[C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH2:11]([Mg]Cl)[CH2:12][CH3:13]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:11]([C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:12][CH3:13] |^1:18,34|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
84 mmol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To an oven-dried 250 mL round bottom flask containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
Deoxygenated anhydrous diethyl ether (150 mL) was added via cannula under argon at -78° C
|
Type
|
TEMPERATURE
|
Details
|
without exterior cooling as 42 mL of a 2.0 M propylmagnesium chloride in ether solution
|
Type
|
CUSTOM
|
Details
|
The reaction was placed in a dry ice/acetone bath
|
Type
|
TEMPERATURE
|
Details
|
when a vigorous reflux
|
Type
|
CUSTOM
|
Details
|
The dry ice/acetone bath was removed after 2 minutes
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature under argon for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
The reaction was carefully poured into water and 10 weight percent aqueous HCl
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (1×250 mL), with aqueous sodium bicarbonate (1×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration and solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.14 g | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |